molecular formula C11H11F3O5S B13117341 Benzyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate

Benzyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate

Cat. No.: B13117341
M. Wt: 312.26 g/mol
InChI Key: SJKZABQANKJYFS-UHFFFAOYSA-N
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Description

Benzyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is an organic compound with the molecular formula C11H11F3O5S. It is known for its unique trifluoromethylsulfonyl group, which imparts distinct chemical properties. This compound is utilized in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves the esterification of 3-hydroxypropanoic acid with benzyl alcohol, followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often require the use of a strong acid catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide derivative.

Scientific Research Applications

Benzyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate exerts its effects involves the activation of the trifluoromethylsulfonyl group. This group is highly electrophilic, making it a good leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

  • Benzyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
  • Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate
  • Methyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate

Comparison: Benzyl 3-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to its benzyl ester group, which can influence its reactivity and solubility. Compared to its ethyl and methyl counterparts, the benzyl derivative may exhibit different physical properties and reactivity profiles, making it suitable for specific applications where these characteristics are advantageous.

Properties

Molecular Formula

C11H11F3O5S

Molecular Weight

312.26 g/mol

IUPAC Name

benzyl 3-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C11H11F3O5S/c12-11(13,14)20(16,17)19-7-6-10(15)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

SJKZABQANKJYFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

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